molecular formula C6H2Cl3NO B1322095 2,4-Dichloropyridine-3-carbonyl chloride CAS No. 607351-40-6

2,4-Dichloropyridine-3-carbonyl chloride

Cat. No. B1322095
M. Wt: 210.4 g/mol
InChI Key: DFEDHTMKKUGCHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multiple steps. For example, the synthesis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate involves detailed spectroscopic, thermal, and structural elucidation, including single crystal X-ray diffraction and mass spectrometry . Similarly, the preparation of dichloro-bis(4-amino-2-chloropyridine)zinc(II) is achieved through a hydrothermal method, indicating the versatility of synthesis techniques for pyridine compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of dichloro-bis(4-amino-2-chloropyridine)zinc(II) reveals a distorted tetrahedral environment around the zinc ion, coordinated by nitrogen atoms from the pyridine ligands and chloride anions . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, often acting as ligands in coordination compounds. The papers describe the formation of coordination compounds with transition metals, such as zinc(II) in the case of dichloro-bis(4-amino-2-chloropyridine)zinc(II) , and with other metals like Mn, Fe, Co, Ni, Cu, and Cd in the case of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) coordination compounds . These reactions are important for the development of new materials with specific magnetic and structural properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. For example, the presence of substituents on the pyridine ring can influence properties like solubility, melting point, and reactivity. The crystal structure and hydrogen bonding patterns can also affect the compound's stability and its interaction with other molecules . The spectroscopic properties, such as UV-spectroscopy, provide insights into the electronic structure and potential applications in dye chemistry .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : 2,4-Dichloropyridine-3-carbonyl chloride is used in the synthesis of novel compounds. For example, it's utilized in the formation of new 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).
  • Titrimetric Determination : It is involved in the titrimetric determination of organic compounds using bromine chloride (K. Verma et al., 1978).
  • Dichlorocarbene Generation : It plays a role in the generation of dichlorocarbene, a compound with significant applications in organic synthesis (R. Moss et al., 2007).
  • Catalysis and Coordination Chemistry : The chemical is used in the synthesis of various heterocyclic compounds and also in the study of catalysis and coordination chemistry in organometallic compounds (P. Caroti et al., 1986).

Environmental and Agricultural Applications

  • Controlled-Release Herbicides : It is used in the formation of controlled-release herbicides from 2,4-D esters of starches, indicating its relevance in agricultural chemistry (C. Mehltretter et al., 1974).
  • Mineralization in Water Treatment : The compound is significant in advanced electrochemical oxidation processes for the mineralization of 2,4-dichlorophenoxyacetic acid in water treatment (E. Brillas et al., 2000).

Photophysical and Electrochemical Studies

  • Photophysical Properties : 2,4-Dichloropyridine-3-carbonyl chloride is involved in the study of photophysical properties of platinum complexes, which could have potential applications as chromogenic and luminescent sensors (Hui Zhang et al., 2009).
  • Electrochemical Oxidation : Its derivatives are examined in the context of electrochemical oxidation, particularly in synthetic wastewater treatments (F. Souza et al., 2016).

Medicinal Chemistry and Pharmacology

  • Fungicidal Activity : Derivatives of 2,4-Dichloropyridine-3-carbonyl chloride exhibit fungicidal properties, highlighting its potential use in the development of new fungicides (Kong Xiao-lin, 2013).

Conformational Analysis

  • Vibrational Analysis : The compound is also the subject of conformational and vibrational analysis using density functional theory, which is crucial for understanding its behavior in various chemical reactions (S. Abdalla et al., 2016).

Safety And Hazards

“2,4-Dichloropyridine-3-carbonyl chloride” is classified as a skin corrosive and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEDHTMKKUGCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621742
Record name 2,4-Dichloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyridine-3-carbonyl chloride

CAS RN

607351-40-6
Record name 2,4-Dichloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 607351-40-6
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